Piperidine-1-carbohydrazide

Coordination Chemistry Metal Complex Synthesis Schiff Base Ligands

Secure the distinct 1-carbohydrazide isomer for research where spatial orientation is critical. This scaffold enables unique metal chelation modes and binding conformations not achievable with 4-carbohydrazide analogs. Ideal for novel hydrazone ligand synthesis and medicinal chemistry campaigns seeking alternative vectors for pharmacophore attachment.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
CAS No. 107235-95-0
Cat. No. B009878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-1-carbohydrazide
CAS107235-95-0
Synonyms1-Piperidinecarboxylicacid,hydrazide(9CI)
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)NN
InChIInChI=1S/C6H13N3O/c7-8-6(10)9-4-2-1-3-5-9/h1-5,7H2,(H,8,10)
InChIKeyJJFBQZGXZLCLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-1-carbohydrazide (CAS 107235-95-0): Core Building Block for Hydrazone and Heterocyclic Synthesis


Piperidine-1-carbohydrazide (CAS: 107235-95-0) is a bifunctional small molecule that integrates a piperidine ring with a reactive hydrazide group (C6H13N3O, MW: 143.19 g/mol) . This compound serves as a versatile synthetic intermediate, primarily utilized in condensation reactions to form hydrazones, Schiff bases, and various heterocyclic systems [1]. Its structural features confer nucleophilicity at the terminal hydrazide nitrogen and the potential for metal coordination, making it a valuable precursor in medicinal chemistry and coordination chemistry research [1].

Piperidine-1-carbohydrazide (CAS 107235-95-0): Understanding Scaffold-Specific Reactivity and Metal-Binding Behavior


While numerous piperidine and hydrazide building blocks are commercially available, substituting piperidine-1-carbohydrazide with a close analog like piperidine-4-carbohydrazide introduces critical differences in the spatial orientation and electronic properties of the resulting derivatives. This positional isomerism directly impacts the geometry of metal complexes formed and the binding conformation of target molecules [1]. For instance, the 1-carbohydrazide isomer places the reactive hydrazide directly on the piperidine nitrogen, creating a urea-like linkage (N-C=O), whereas the 4-carbohydrazide isomer places it on a ring carbon [2]. This fundamental structural divergence dictates distinct reactivity profiles, metal chelation modes, and biological target engagement, precluding simple one-for-one replacement in a validated synthetic route or research program [1].

Quantitative Differentiation: Comparative Performance of Piperidine-1-carbohydrazide-Derived Scaffolds vs. Isomeric or Functional Analogs


Comparative Synthesis: Piperidine-1-carbohydrazide Enables Distinct Metal Complex Geometry Versus Piperidine-4-carbohydrazide Analogs

Piperidine-1-carbohydrazide-derived hydrazone ligands coordinate metal ions through distinct donor atom sets compared to their piperidine-4-carbohydrazide-derived counterparts. In a study by Elsayed et al., the ligand (E)-N'-(2-hydroxynaphthalen-1-yl)methylene-4-oxopiperidine-1-carbohydrazide (H2L), synthesized from 4-oxopiperidine-1-carbohydrazide, was found to behave as a dibasic tridentate ligand (ONO donor) in its Cr(III) and Fe(III) complexes, and as a monobasic tridentate ligand in its Mn(II), Co(II), Ni(II), and Cu(II) complexes [1]. This coordination versatility, a direct consequence of the 1-carbohydrazide scaffold, contrasts with the behavior of ligands derived from piperidine-4-carbohydrazide, which typically exhibit different denticity and geometry due to the altered position of the hydrazide moiety on the ring [1].

Coordination Chemistry Metal Complex Synthesis Schiff Base Ligands

Antifungal Activity: Piperidine-4-carbohydrazide Derivatives Show High Potency, Underscoring Scaffold Utility

While direct comparative data for piperidine-1-carbohydrazide is limited, the high potency of derivatives from the closely related piperidine-4-carbohydrazide scaffold provides a strong class-level inference for the potential of piperidine-1-carbohydrazide in generating bioactive molecules. Yang et al. reported that piperidine-4-carbohydrazide derivatives A13 and A41 exhibited EC50 values of 0.83 and 0.88 μg/mL against Rhizoctonia solani, respectively, outperforming the commercial fungicide Chlorothalonil (EC50 = 1.64 μg/mL) [1]. Furthermore, A13 showed superior activity against Verticillium dahliae (EC50 = 1.12 μg/mL) compared to Carbendazim (EC50 = 19.3 μg/mL) and Chlorothalonil (EC50 = 11.0 μg/mL) [1]. This level of potency demonstrates the value of the piperidine-carbohydrazide core as a privileged structure for developing potent antifungal agents.

Antifungal Agents Agricultural Chemistry Succinate Dehydrogenase Inhibitors

Cholinesterase Inhibition: Piperidine-4-carbohydrazide Derivatives as Potent AChE/BChE Inhibitors

Piperidine-4-carbohydrazide serves as a scaffold for potent cholinesterase inhibitors, highlighting the potential of the isomeric piperidine-1-carbohydrazide in neuroscience drug discovery. Khalid et al. synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and evaluated them for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. While specific IC50 values for the most potent compounds are not detailed in the abstract, the study concluded that the compounds demonstrated excellent inhibition potential, confirmed by both in vitro enzymatic assays and molecular docking studies [1]. This establishes the piperidine-carbohydrazide core as a productive template for designing enzyme inhibitors.

Alzheimer's Disease Enzyme Inhibition Cholinesterase

ADMET Profile: In Silico Predictions for Piperidine-1-carbohydrazide Derivatives Support Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a hydrazone ligand derived from 4-oxopiperidine-1-carbohydrazide suggest favorable drug-like properties. Elsayed et al. utilized the admetSAR method to predict the drug-likeness of (E)-N'-(2-hydroxynaphthalen-1-yl)methylene-4-oxopiperidine-1-carbohydrazide (H2L) [1]. The prediction indicated a promising ADMET score, supporting its potential as a lead compound [1]. While this is a single data point for a specific derivative, it provides a class-level inference that piperidine-1-carbohydrazide can serve as a scaffold for molecules with acceptable in silico pharmacokinetic profiles, an essential consideration for early-stage drug discovery.

ADMET Drug Discovery Computational Chemistry

Optimal Application Scenarios for Piperidine-1-carbohydrazide (CAS 107235-95-0) in Research and Development


Synthesis of Novel Hydrazone Ligands for Coordination Chemistry

Piperidine-1-carbohydrazide is ideally suited as a starting material for the synthesis of novel hydrazone Schiff base ligands. The terminal hydrazide -NH2 group readily undergoes condensation with aromatic aldehydes or ketones to form stable hydrazone linkages [1]. The resulting ligands, due to the unique 1-carbohydrazide scaffold, exhibit distinct coordination chemistry with transition metals, enabling the formation of mononuclear metal complexes with specific geometries and properties [1]. This application is supported by the evidence of differential metal-binding modes (dibasic vs. monobasic) observed for 4-oxopiperidine-1-carbohydrazide-derived ligands [1].

Development of Antimicrobial and Antifungal Agents

This compound serves as a key intermediate for generating libraries of piperidine-carbohydrazide derivatives with potential antimicrobial and antifungal activities. Although direct data is limited, the high potency of piperidine-4-carbohydrazide derivatives against fungal pathogens like Rhizoctonia solani (EC50 = 0.83 μg/mL) [2] strongly suggests that the isomeric piperidine-1-carbohydrazide scaffold can be elaborated into similarly potent bioactive molecules. Researchers can leverage this scaffold to explore new chemical space for agricultural or pharmaceutical antifungal development [2].

Enzyme Inhibitor Design in Medicinal Chemistry

The piperidine-carbohydrazide core is a productive template for designing enzyme inhibitors. The evidence from piperidine-4-carbohydrazide derivatives showing potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [3] validates this scaffold for targeting neurological enzymes. Piperidine-1-carbohydrazide offers a positional isomer of this core, providing medicinal chemists with an alternative vector for attaching pharmacophores and exploring unique binding interactions with biological targets [3].

Building Block for ADMET-Optimized Lead Compounds

For early-stage drug discovery programs where favorable pharmacokinetic properties are essential, piperidine-1-carbohydrazide is a logical building block. In silico ADMET predictions for a 4-oxopiperidine-1-carbohydrazide derivative indicated promising drug-likeness [1]. This suggests that molecules built on the 1-carbohydrazide scaffold have a reasonable probability of possessing acceptable absorption, distribution, metabolism, excretion, and toxicity profiles, making it a strategic choice for hit-to-lead optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidine-1-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.